molecular formula C16H9F3O3 B15418357 4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]- CAS No. 127590-86-7

4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]-

Cat. No.: B15418357
CAS No.: 127590-86-7
M. Wt: 306.23 g/mol
InChI Key: YXAVDUCTQODQKN-UHFFFAOYSA-N
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Description

The compound 4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]- (hereafter referred to as the "target compound") is a benzopyranone derivative characterized by:

  • A 7-hydroxy group on the benzopyranone core.
  • A 2-[4-(trifluoromethyl)phenyl] substituent, which introduces a strong electron-withdrawing trifluoromethyl (-CF₃) group at the para position of the phenyl ring.

The -CF₃ group and hydroxy substitution likely influence its polarity, stability, and biological interactions compared to other benzopyranones.

Properties

CAS No.

127590-86-7

Molecular Formula

C16H9F3O3

Molecular Weight

306.23 g/mol

IUPAC Name

7-hydroxy-2-[4-(trifluoromethyl)phenyl]chromen-4-one

InChI

InChI=1S/C16H9F3O3/c17-16(18,19)10-3-1-9(2-4-10)14-8-13(21)12-6-5-11(20)7-15(12)22-14/h1-8,20H

InChI Key

YXAVDUCTQODQKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)C(F)(F)F

Origin of Product

United States

Biological Activity

4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]- (also known as 7-hydroxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one) is a synthetic organic compound belonging to the benzopyran class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article presents a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.

The compound's structural formula is represented as follows:

PropertyDetails
IUPAC Name7-hydroxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Molecular FormulaC16H9F3O4
Molecular Weight322.23 g/mol
CAS Number137460-59-4
SMILESC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F

Anti-Alzheimer's Activity

Research indicates that compounds similar to 4H-1-benzopyran derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For instance, related compounds have shown IC50 values of approximately 10.4 μM against AChE and 5.4 μM against BuChE, suggesting potential therapeutic applications in neurodegenerative disorders .

Anti-Cancer Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In studies involving the MCF-7 breast cancer cell line, certain derivatives displayed notable cytotoxicity, indicating the potential for development as an anti-cancer agent. The presence of the trifluoromethyl group enhances the biological activity by increasing lipophilicity and altering electronic properties .

Anti-inflammatory Effects

Inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) have been reported for similar benzopyran derivatives. These compounds demonstrated moderate inhibition of COX enzymes, which are critical in inflammatory processes . The presence of electron-withdrawing groups like trifluoromethyl may contribute to this activity by stabilizing reactive intermediates.

Mechanistic Insights

Molecular docking studies have provided insights into the interaction mechanisms between the compound and its biological targets. The trifluoromethyl group facilitates halogen bonding interactions with active site residues in target enzymes, enhancing binding affinity and biological efficacy .

Study on Cholinesterase Inhibition

A comparative study evaluated various benzopyran derivatives for their ability to inhibit AChE and BuChE. The results indicated that modifications at the para-position of the phenyl substituent significantly influenced inhibitory potency, with fluorinated derivatives showing improved activity (IC50 values ranging from 5.4 to 19.2 μM) .

Cytotoxicity Evaluation

In vitro assays conducted on MCF-7 cells revealed that certain derivatives of the compound exhibited cytotoxicity with IC50 values under 20 μM, suggesting a promising avenue for further development in cancer therapeutics .

Comparison with Similar Compounds

Structural Modifications at Position 2 (Phenyl Substituent)

The 2-phenyl group in benzopyranones is a critical site for structural variation. Key comparisons include:

Compound (CAS/ID) Substituent at Position 2 Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-(Trifluoromethyl)phenyl ~346.3 Strong electron-withdrawing -CF₃ group; enhances metabolic stability. [5]
14004-55-8 () 4-Methoxyphenyl (+6-methyl) 298.29 Electron-donating -OCH₃ group; associated with acute toxicity (oral, skin). [3]
62100-81-6 () Phenyl (+7-methoxy, 3-methyl, 8-nitro) 311.29 Nitro (-NO₂) group increases reactivity; methoxy enhances lipophilicity. [10]
1262616-93-2 () 4-Methylphenyl (+6,8-dichloro) Not provided Chlorine atoms confer electron-withdrawing effects; potential bioactivity. [16]

Key Observations :

  • The -CF₃ group in the target compound provides greater electrophilicity and oxidative stability compared to methoxy or methyl groups .
  • Nitro- or chloro-substituted analogs (e.g., ) may exhibit higher reactivity but pose greater synthetic and safety challenges .

Modifications at Position 7 (Hydroxy Group)

The 7-hydroxy group is a common feature in bioactive benzopyranones. Comparisons include:

Compound (CAS/ID) Substituent at Position 7 Molecular Weight (g/mol) Key Properties Reference
Target Compound Hydroxy (-OH) ~346.3 Enhances hydrogen bonding; may improve solubility in polar solvents. [5]
616226-28-9 () 2-Propenyloxy (-OCH₂CH=CH₂) 346.3 Increased lipophilicity; reduced hydrogen-bonding capacity. [5]
HY-N0720 () None (3-[4-hydroxy-3-prenylphenyl] substitution) 322.35 Prenyl chain enhances membrane permeability; associated with natural products. [4]
520-30-9 () 5,7-Dihydroxy (+2,4-dihydroxyphenyl) 286.24 Multiple hydroxyl groups improve solubility but may reduce metabolic stability. [12]

Key Observations :

  • The 7-hydroxy group in the target compound balances solubility and reactivity, whereas propenyloxy () or prenyl () substitutions prioritize lipophilicity for membrane penetration .
  • Compounds with multiple hydroxyl groups (e.g., ) are more polar but may face stability issues under acidic/basic conditions .

Key Observations :

  • High-purity analogs (e.g., ) are typically reserved for research, emphasizing the need for rigorous validation in medicinal applications .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]-?

  • Methodology : Synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or Claisen-Schmidt condensation, followed by cyclization. For example, benzopyran derivatives often require controlled temperature (e.g., 60–80°C) and pH adjustments to optimize yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound .
  • Key Considerations : Use anhydrous solvents (e.g., THF) to prevent side reactions. Monitor reaction progress with TLC and confirm purity via HPLC (>95%) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology :

  • Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons and substituent positions. For example, the 7-hydroxy group may appear as a singlet (~δ 12 ppm) in DMSO-d₆ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation .

Q. What safety precautions are necessary when handling this compound?

  • Protocol :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store at 4°C in amber vials to prevent photodegradation .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Q. What analytical techniques are used to assess purity and identity?

  • Methods :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98% recommended for biological assays) .
  • Melting Point Analysis : Compare observed vs. literature values (if available) to confirm crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Approach :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing aromatic protons near electron-withdrawing groups like CF₃) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
  • Cross-Validation : Replicate synthesis and analysis under standardized conditions to rule out batch variability .

Q. How does the trifluoromethyl group affect the compound’s reactivity and stability?

  • Impact :

  • Electron Effects : The CF₃ group is strongly electron-withdrawing, reducing electron density on the benzopyran core. This may increase oxidative stability but reduce nucleophilic substitution reactivity .
  • Stability : Monitor degradation under UV light (common for fluorinated compounds) via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What experimental design considerations are critical for studying biological activity?

  • Design :

  • Solubility : Pre-dissolve in DMSO (≤0.1% v/v in assays) to avoid solvent toxicity .
  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., genistein for kinase inhibition) .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver microsomes) to predict in vivo behavior .

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Strategies :

  • Bioassays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) to evaluate acute aquatic toxicity .
  • QSAR Modeling : Predict toxicity via quantitative structure-activity relationship tools (e.g., ECOSAR) using analogs like 7-hydroxyisoflavones .

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